molecular formula C20H21NO3S B2405680 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide CAS No. 2379978-62-6

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide

Cat. No.: B2405680
CAS No.: 2379978-62-6
M. Wt: 355.45
InChI Key: GLEOGHMVSYMGHP-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide is a complex organic compound that features a furan ring, a thiophene ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the phenoxyacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenoxyacetamide derivatives.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The furan and thiophene rings may also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide is unique due to the combination of furan, thiophene, and phenoxyacetamide moieties in a single molecule.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14(2)15-3-5-18(6-4-15)24-12-20(22)21-10-19-9-17(13-25-19)16-7-8-23-11-16/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEOGHMVSYMGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=CS2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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